Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate
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Description
Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H37N5O6 and its molecular weight is 515.611. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
Based on its potential use in protac development, it may be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .
Result of Action
If used in a protac, the result would be the degradation of a specific target protein .
Properties
IUPAC Name |
tert-butyl 4-[4-[3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl]benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O6/c1-26(2,3)37-25(36)29-14-12-28(13-15-29)23(34)19-4-6-21(7-5-19)31-22(33)18-30(24(31)35)20-8-10-27(11-9-20)16-17-32/h4-7,20,32H,8-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGZVVBUUPURET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)CN(C3=O)C4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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